molecular formula C20H19Cl2N5O4S B4381008 N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide CAS No. 7167-53-5

N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B4381008
CAS No.: 7167-53-5
M. Wt: 496.4 g/mol
InChI Key: YQHOVDGFLPACBQ-UHFFFAOYSA-N
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Description

N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N5O4S/c21-16-11-17(22)18(32(29,30)27-6-8-31-9-7-27)10-15(16)19(28)24-20-23-13-26(25-20)12-14-4-2-1-3-5-14/h1-5,10-11,13H,6-9,12H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHOVDGFLPACBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NN(C=N3)CC4=CC=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20413496
Record name N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7167-53-5
Record name N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the benzyl group, and finally the attachment of the dichlorobenzamide and morpholinylsulfonyl groups. Common reagents used in these reactions include benzyl chloride, triazole, dichlorobenzamide, and morpholine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions, cellular pathways, and protein binding. Its triazole moiety is known for its ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The benzyl and morpholinylsulfonyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,4-dichlorobenzamide
  • N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-(4-morpholinylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide stands out due to the presence of both dichloro and morpholinylsulfonyl groups. These functional groups may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be described by the following structural formula:

N 1 benzyl 1 2 4 triazol 3 yl 2 4 dichloro 5 morpholin 4 ylsulfonylbenzamide\text{N 1 benzyl 1 2 4 triazol 3 yl 2 4 dichloro 5 morpholin 4 ylsulfonylbenzamide}

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of triazole derivatives. Compounds similar to this compound have shown efficacy against Toxoplasma gondii and Cryptosporidium parvum, which are responsible for significant health threats. For instance, related compounds demonstrated low micromolar activity with IC50 values ranging from 1.94 to 7.63 μM against these parasites . The in vivo efficacy was also notable, with significant reductions in parasite cysts observed in animal models.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. A review of literature indicates that compounds within this class exhibit activity against various bacterial strains and fungi. For example, derivatives have been reported to possess antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .

Anticancer Potential

The anticancer properties of triazole compounds have gained attention due to their ability to inhibit cancer cell proliferation. Research has shown that certain triazole derivatives exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and others . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors. For instance, they may inhibit enzymes critical for the survival of parasites or cancer cells.
  • Disruption of Cell Membranes : Some studies suggest that triazoles can disrupt cell membranes in microbial organisms, leading to cell death.
  • Interference with Nucleic Acid Synthesis : Triazoles may also interfere with DNA and RNA synthesis in pathogens and cancer cells.

Data Summary

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Activity Target Organism/Cell Line IC50 (μM) Reference
AntiparasiticToxoplasma gondii1.94 - 7.63
Cryptosporidium parvum2.95 - 7.63
AntibacterialStaphylococcus aureusNot specified
AntifungalCandida albicansNot specified
AnticancerMCF-7 (breast cancer)Significant

Case Studies

Several case studies have been documented regarding the efficacy of triazole derivatives:

  • Case Study on Antiparasitic Efficacy : A study demonstrated that a series of triazole compounds significantly reduced Toxoplasma gondii cysts in Brown Norway rats after treatment .
  • Antimicrobial Screening : In a screening study involving various triazole derivatives, several compounds exhibited promising antibacterial and antifungal activities against clinical isolates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-1,2,4-triazol-3-yl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.